molecular formula C28H28N4O3 B11188140 2-{1-[2-(4-methoxyphenyl)ethyl]-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl}-N-(2-phenylethyl)acetamide

2-{1-[2-(4-methoxyphenyl)ethyl]-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl}-N-(2-phenylethyl)acetamide

Cat. No.: B11188140
M. Wt: 468.5 g/mol
InChI Key: CGPYQSXIERKOKT-UHFFFAOYSA-N
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Description

2-{1-[2-(4-methoxyphenyl)ethyl]-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl}-N-(2-phenylethyl)acetamide is a complex organic compound that belongs to the class of benzimidazoles Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[2-(4-methoxyphenyl)ethyl]-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl}-N-(2-phenylethyl)acetamide typically involves multiple steps. One common approach is to start with the preparation of the benzimidazole core, followed by the introduction of the 4-methoxyphenyl and phenylethyl groups through various coupling reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-{1-[2-(4-methoxyphenyl)ethyl]-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl}-N-(2-phenylethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated solvents like chloroform or dichloromethane, with catalysts such as palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-{1-[2-(4-methoxyphenyl)ethyl]-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl}-N-(2-phenylethyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{1-[2-(4-methoxyphenyl)ethyl]-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl}-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound with a simpler structure.

    2-Phenylethylbenzimidazole: A similar compound with a phenylethyl group attached to the benzimidazole core.

    4-Methoxyphenylbenzimidazole: A related compound with a 4-methoxyphenyl group attached to the benzimidazole core.

Uniqueness

2-{1-[2-(4-methoxyphenyl)ethyl]-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl}-N-(2-phenylethyl)acetamide is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for multiple interactions with molecular targets, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C28H28N4O3

Molecular Weight

468.5 g/mol

IUPAC Name

2-[3-[2-(4-methoxyphenyl)ethyl]-2-oxo-1H-imidazo[1,2-a]benzimidazol-1-yl]-N-(2-phenylethyl)acetamide

InChI

InChI=1S/C28H28N4O3/c1-35-22-13-11-21(12-14-22)16-18-31-27(34)25(32-24-10-6-5-9-23(24)30-28(31)32)19-26(33)29-17-15-20-7-3-2-4-8-20/h2-14,25H,15-19H2,1H3,(H,29,33)

InChI Key

CGPYQSXIERKOKT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCN2C(=O)C(N3C2=NC4=CC=CC=C43)CC(=O)NCCC5=CC=CC=C5

Origin of Product

United States

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